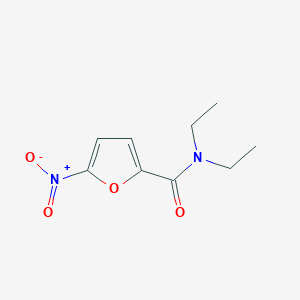

N,N-diethyl-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-10(4-2)9(12)7-5-6-8(15-7)11(13)14/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQVUGIHHPXXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be reacted with diethylamine under appropriate conditions to yield N,N-diethyl-5-nitrofuran-2-carboxamide.

Industrial Production Methods

Industrial production of N,N-diethyl-5-nitrofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated purification techniques such as column chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N,N-diethyl-5-aminofuran-2-carboxamide.

Reduction: Formation of N,N-diethyl-5-dihydrofuran-2-carboxamide.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.

Medicine: Explored for its potential as an antibacterial and antifungal agent.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets bacterial enzymes and disrupts their normal function, ultimately leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly with substituents. The pyridin-2-yl-ethyl derivative (30% yield) is synthesized more efficiently than the imidazole-propyl analog (7%), likely due to differences in amine reactivity or steric hindrance .

- Melting Points : Bulky aromatic substituents (e.g., pyridin-2-yl-ethyl) lower melting points (52–54°C) compared to heterocyclic substituents (144–148°C), suggesting reduced crystallinity .

Physicochemical Properties

N,N-Diethyl-5-nitrofuran-2-carboxamide (Inferred) :

- Nitrobenzamide Analogs: The benzene-core derivative (5-(dimethylamino)-N,N-dimethyl-2-nitrobenzamide) has a higher melting point (185–188°C) due to planar aromatic stacking, contrasting with the furan-based compounds .

Stability and Metabolic Considerations

- Metabolic Resistance : Diethyl substituents may slow hepatic metabolism compared to dimethyl groups, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-5-nitrofuran-2-carboxamide, and how can reaction conditions be controlled to improve yield?

- Answer : The synthesis of nitrofuran carboxamides typically involves coupling nitrofuran carboxylic acid derivatives with amines. A common approach is activating the carboxyl group via chlorination (using thionyl chloride) or via mixed anhydride methods, followed by reaction with diethylamine . Key parameters include:

- Temperature : Maintain 0–5°C during activation to minimize nitro-group decomposition.

- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

- Validation : Monitor intermediates via TLC and confirm final product structure using / NMR and HRMS .

Q. How should researchers characterize the stability of N,N-diethyl-5-nitrofuran-2-carboxamide under varying pH and solvent conditions?

- Answer : Stability studies should:

- Test Conditions : Expose the compound to buffered solutions (pH 2–12) and solvents (methanol, DMSO, aqueous) at 25°C and 40°C.

- Analytical Tools : Use HPLC with UV detection (λ = 254–300 nm) to track degradation. Nitro-group reduction or hydrolysis is a key instability marker .

- Kinetics : Calculate half-life () using first-order decay models.

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity for this compound?

- Answer :

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Protocol : Use microbroth dilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include nitrofurantoin as a positive control .

- Confounding Factors : Account for nitroreductase activity in bacterial strains, which may alter efficacy.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of N,N-diethyl-5-nitrofuran-2-carboxamide?

- Answer :

- Modifications : Systematically vary substituents on:

- Nitrofuran ring : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 3 or 4.

- Amide side chain : Replace diethyl with cyclic amines (e.g., piperazine) to enhance lipophilicity .

- Assays : Correlate structural changes with antimicrobial potency (MIC) and cytotoxicity (e.g., HepG2 cell viability).

- Computational Tools : Perform molecular docking to predict binding to nitroreductase enzymes or DNA gyrase .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

- Answer :

- Standardization : Ensure consistent assay conditions (inoculum size, growth media, incubation time).

- Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., hydroxylamine derivatives) that may contribute to discrepancies .

- Resistance Profiling : Screen for nitroreductase gene mutations in bacterial strains showing reduced susceptibility.

Q. How can computational chemistry predict the metabolic pathways and toxicity profile of N,N-diethyl-5-nitrofuran-2-carboxamide?

- Answer :

- Software : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate:

- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation).

- Toxicity : Hepatotoxicity risk via reactive metabolite formation (e.g., nitroso intermediates).

- Validation : Compare in silico results with in vitro hepatocyte assays and Ames test data .

Q. What experimental approaches elucidate the mechanism of action of nitrofuran derivatives in resistant bacterial strains?

- Answer :

- Transcriptomics : RNA-seq to identify upregulated genes (e.g., efflux pumps, detoxification enzymes).

- Enzyme Assays : Measure nitroreductase activity in bacterial lysates using NADPH consumption assays .

- Imaging : Super-resolution microscopy to visualize compound localization within bacterial cells.

Methodological Considerations

- Data Reproducibility : Always include internal controls (e.g., nitrofurantoin) and validate results across ≥3 independent replicates.

- Ethical Compliance : Adhere to institutional biosafety guidelines for handling nitroaromatic compounds, which may be mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.